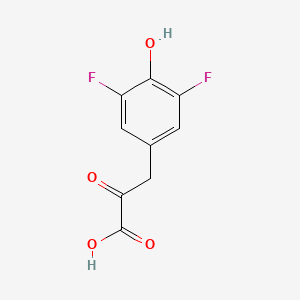![molecular formula C24H30N2O5 B13681588 N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)
N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline is a compound that features both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups These groups are commonly used in organic synthesis to protect amine functionalities during multi-step reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline typically involves the protection of the amine group using Boc and Cbz groups. One common method involves the reaction of 3-aminophenol with 1-Cbz-4-piperidone in the presence of a base to form the intermediate, which is then treated with di-tert-butyl dicarbonate to introduce the Boc group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can remove the Boc and Cbz protecting groups, revealing the free amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or treatment with strong acids can remove protecting groups.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction will yield the free amine.
Aplicaciones Científicas De Investigación
N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: Used in the production of materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline largely depends on its use and the context in which it is applied. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors, altering their activity. The Boc and Cbz groups serve to protect the amine functionalities during synthesis, ensuring that the compound remains stable and reactive under the desired conditions.
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-4-piperidone: Similar in structure but lacks the Cbz group.
N-Cbz-4-piperidone: Similar in structure but lacks the Boc group.
N-Boc-3-aminophenol: Similar in structure but lacks the piperidyl group.
Uniqueness
N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline is unique due to the presence of both Boc and Cbz protecting groups, which provide dual protection for the amine functionalities. This dual protection allows for more complex synthetic routes and the creation of more intricate molecules.
Propiedades
Fórmula molecular |
C24H30N2O5 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
benzyl 4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenoxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H30N2O5/c1-24(2,3)31-22(27)25-19-10-7-11-21(16-19)30-20-12-14-26(15-13-20)23(28)29-17-18-8-5-4-6-9-18/h4-11,16,20H,12-15,17H2,1-3H3,(H,25,27) |
Clave InChI |
HATCPJXQWBSBQL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OC2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Boc-3-[3-(trifluoromethyl)phenethyl]piperidin-3-amine](/img/structure/B13681524.png)

![6-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681538.png)









